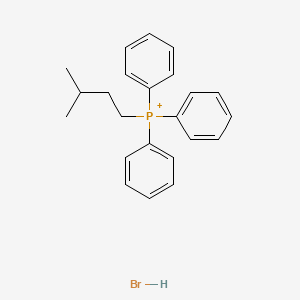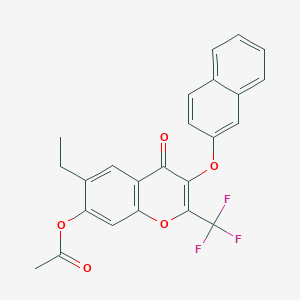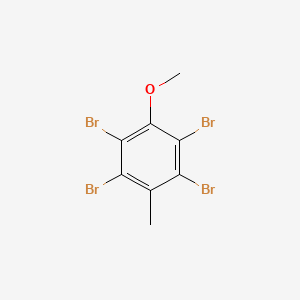
Mercury, di-2-furanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury, di-2-furanyl- is an organomercury compound with the chemical formula C₈H₆HgO₂ and a molecular weight of 334.72 g/mol . This compound is characterized by the presence of two furan rings attached to a central mercury atom. Furans are aromatic heterocycles that are known for their wide range of pharmacological activities and their use as reaction intermediates in synthetic organic chemistry .
Vorbereitungsmethoden
The synthesis of Mercury, di-2-furanyl- typically involves the reaction of mercury(II) salts with furan derivatives under controlled conditions. One common method is the liquid-liquid extraction of mercury(II) from aqueous solutions using organic reagents such as furosemide in benzyl alcohol . This method is efficient and economical, allowing for the quantitative extraction of mercury(II) with high recovery rates.
Analyse Chemischer Reaktionen
Mercury, di-2-furanyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of Mercury, di-2-furanyl- can lead to the formation of mercury oxides, while substitution reactions can result in the replacement of the furan rings with other functional groups .
Wissenschaftliche Forschungsanwendungen
Mercury, di-2-furanyl- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for the synthesis of other organomercury compounds and as a catalyst in various organic reactions . In biology and medicine, it is studied for its potential pharmacological activities and its interactions with biological molecules. In industry, it is used in the production of materials and as a component in certain manufacturing processes .
Wirkmechanismus
The mechanism of action of Mercury, di-2-furanyl- involves its interaction with molecular targets and pathways within biological systems. When mercury binds to protein receptors, it can disrupt normal cellular functions and lead to toxic effects. These interactions occur at both the cellular and sub-cellular levels, affecting various biochemical pathways and processes . The specific molecular targets and pathways involved depend on the concentration and form of the mercury compound.
Vergleich Mit ähnlichen Verbindungen
Mercury, di-2-furanyl- can be compared with other similar organomercury compounds, such as methylmercury and ethylmercury. These compounds share some common properties, such as their ability to bind to biological molecules and their potential toxicity. Mercury, di-2-furanyl- is unique in its structure, with two furan rings attached to the mercury atom, which can influence its reactivity and interactions with other molecules . Other similar compounds include mercury(II) chloride and mercury(II) acetate, which have different chemical structures and properties .
Eigenschaften
CAS-Nummer |
28752-79-6 |
|---|---|
Molekularformel |
C8H6HgO2 |
Molekulargewicht |
334.72 g/mol |
IUPAC-Name |
bis(furan-2-yl)mercury |
InChI |
InChI=1S/2C4H3O.Hg/c2*1-2-4-5-3-1;/h2*1-3H; |
InChI-Schlüssel |
KKZBAMRWSJFGBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)[Hg]C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11959204.png)


![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B11959210.png)






![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11959250.png)



